molecular formula C10H8BrN3O3 B2841505 5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid CAS No. 2137822-79-6

5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid

Cat. No.: B2841505
CAS No.: 2137822-79-6
M. Wt: 298.096
InChI Key: QFDCTSCBVSOBFL-UHFFFAOYSA-N
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Description

5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid is a heterocyclic compound that combines a pyrimidine ring with a furan moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid typically involves multiple steps:

    Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 5-position.

    Amination: The brominated pyrimidine is then reacted with furan-2-ylmethylamine under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the aminated product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan-2,3-dione derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carboxylic acid group to an alcohol.

    Substitution: The bromine atom at the 5-position of the pyrimidine ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig reactions).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Palladium catalysts, bases like potassium carbonate

Major Products

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

Medicine

In medicine, derivatives of this compound could be explored for their antiviral, anticancer, and antimicrobial properties. The presence of both the pyrimidine and furan rings can enhance binding to biological targets, potentially leading to the development of new drugs.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials where heterocyclic compounds are required. Its unique structure can impart desirable properties to these materials, such as stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-aminopyrimidine-4-carboxylic acid: Lacks the furan moiety, which may reduce its reactivity and biological activity.

    2-{[(Furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid: Lacks the bromine atom, which can affect its ability to undergo substitution reactions.

    5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine: Lacks the carboxylic acid group, which can influence its solubility and reactivity.

Uniqueness

5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid is unique due to the combination of the bromine atom, furan moiety, and carboxylic acid group. This combination allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

5-bromo-2-(furan-2-ylmethylamino)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3/c11-7-5-13-10(14-8(7)9(15)16)12-4-6-2-1-3-17-6/h1-3,5H,4H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDCTSCBVSOBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=C(C(=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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